molecular formula C14H19NO3S B7540880 4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid

4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid

Cat. No. B7540880
M. Wt: 281.37 g/mol
InChI Key: VDXAUUOMKWBCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid, also known as MTBC, is a chemical compound that has been widely studied for its potential therapeutic applications. MTBC belongs to the class of compounds known as benzothiophenes, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, this compound has been shown to exhibit anti-viral effects by inhibiting the replication of several viruses, including HIV, HCV, and influenza.

Mechanism of Action

The exact mechanism of action of 4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism. This compound has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. This compound has also been found to reduce oxidative stress and improve mitochondrial function in cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid in lab experiments is its relatively low toxicity profile. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.

Future Directions

There are several potential future directions for research on 4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid. One area of interest is the development of this compound-based therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the investigation of this compound as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing this compound-based therapies for a range of diseases.

Synthesis Methods

The synthesis of 4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with methylamine and butyric anhydride. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under controlled temperature and pressure conditions. The resulting product is then purified through a series of chromatographic and crystallization steps to obtain pure this compound.

properties

IUPAC Name

4-[methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-15(8-4-7-13(16)17)14(18)11-9-19-12-6-3-2-5-10(11)12/h9H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXAUUOMKWBCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)C1=CSC2=C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.